3-cyclopropyl-1H-pyrazol-5-amine hydrochloride
Overview
Description
3-Cyclopropyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the IUPAC name this compound . It is a white or colorless to brown powder to lump to clear liquid .
Molecular Structure Analysis
The molecular weight of this compound is 159.62 . The SMILES string representation isNC1=NNC(C2CC2)=C1
. The InChI code is 1S/C6H9N3.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H
. Physical and Chemical Properties Analysis
The compound has a density of 1.159 g/mL at 25 °C . The refractive index is 1.566 .Scientific Research Applications
Reactivity in Palladium-catalyzed Arylations
Sidhom et al. (2018) demonstrated the use of pyrazole derivatives bearing a cyclopropyl group at C3-position in palladium-catalyzed direct arylation processes. These compounds were effectively employed to achieve regioselective C4-arylated pyrazoles without decomposition of the cyclopropyl unit. This study illustrates the potential of these derivatives in constructing complex molecules with high precision and efficiency Reactivity of 5-aminopyrazoles bearing a cyclopropyl group at C3-position in palladium-catalyzed direct C4-arylation.
Synthesis of Multicyclic Pyrazolo Derivatives
Tu et al. (2014) established a novel four-component bicyclization strategy to synthesize skeletally diverse pyrazolo[3,4-b]pyridine derivatives. This approach leverages the chemical properties of pyrazol-5-amines to create complex structures, highlighting the compound's versatility in organic synthesis Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives.
Exploration in Medicinal Chemistry
The compound's derivatives have been explored for their potential in medicinal chemistry, such as in the synthesis of new fused pyrazole derivatives with antioxidant properties (El‐Mekabaty et al., 2016) and in the development of 1,3,5-triazine-based 2-pyrazolines as potential anticancer agents (Moreno et al., 2018). These studies underscore the relevance of pyrazole derivatives in the discovery and development of new therapeutic agents Synthesis of Some New Fused Pyrazole Derivatives Bearing Indole Moiety as Antioxidant Agents; Synthesis of New 1,3,5-Triazine-Based 2-Pyrazolines as Potential Anticancer Agents.
Direct N-cyclopropylation Techniques
Gagnon et al. (2007) explored the direct cyclopropyl transfer reaction onto cyclic amides and azoles, including pyrazoles, employing a cyclopropylbismuth reagent. This method highlights the compound's utility in introducing the cyclopropyl group, a moiety of interest due to its metabolic stability in pharmaceuticals Direct N-cyclopropylation of cyclic amides and azoles employing a cyclopropylbismuth reagent.
Safety and Hazards
Properties
IUPAC Name |
5-cyclopropyl-1H-pyrazol-3-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-6-3-5(8-9-6)4-1-2-4;/h3-4H,1-2H2,(H3,7,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNDZOPEUJWLML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586208 | |
Record name | 5-Cyclopropyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031791-16-8 | |
Record name | 5-Cyclopropyl-1H-pyrazol-3-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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